Product packaging for (S)-Methyl 2-amino-5-methylhexanoate(Cat. No.:CAS No. 763877-90-3)

(S)-Methyl 2-amino-5-methylhexanoate

Cat. No.: B3057064
CAS No.: 763877-90-3
M. Wt: 159.23 g/mol
InChI Key: ZCUUVQGLXPIZRL-ZETCQYMHSA-N
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Description

The utility of (S)-Methyl 2-amino-5-methylhexanoate in research is rooted in its specific chemical structure and stereochemistry. As an ester of L-homoleucine, it provides a foundation for creating enantiomerically pure compounds, which is critical in fields such as medicinal chemistry where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

This compound is the methyl ester of the non-proteinogenic amino acid (S)-2-amino-5-methylhexanoic acid. This parent amino acid is also known by the common name L-homoleucine, indicating its structural relationship to the proteinogenic amino acid L-leucine. The key to its utility in synthesis is the stereocenter at the second carbon (C2 or α-carbon), which bears the amino group. The "(S)" designation in the IUPAC name specifies the absolute configuration of this chiral center.

This defined stereochemistry is of paramount significance. In biological systems, molecular recognition—such as an enzyme binding its substrate or a drug binding its receptor—is highly dependent on stereochemistry. By using a starting material like this compound, which has a pre-defined chiral center, chemists can build more complex molecules while maintaining stereochemical control, a process known as asymmetric or stereoselective synthesis. lmaleidykla.lt This avoids the costly and often difficult process of separating a mixture of stereoisomers later in the synthetic route.

IdentifierValue
IUPAC NameThis compound
Parent Acid(S)-2-Amino-5-methylhexanoic acid (L-homoleucine)
Parent Acid CAS Number31872-98-7 achemblock.com
Parent Acid Molecular FormulaC7H15NO2 achemblock.com
Key Stereochemical Feature(S)-configuration at the α-carbon

Amino acid esters are recognized as crucial intermediates in organic synthesis, frequently employed as chiral sources for the construction of enantiomerically pure products. lmaleidykla.lt this compound fits this role as a "chiral building block." Its structure contains a versatile primary amine and a methyl ester, both of which can be readily modified, along with a defined stereocenter and a non-polar isopentyl side chain.

The academic relevance of this structural motif is highlighted by its use in the synthesis of pharmacologically active compounds. For instance, the molecular backbone of homoleucine is integral to the synthesis of (S)-Pregabalin, an anticonvulsant and anxiolytic drug. lupinepublishers.comglobethesis.com Various synthetic routes to (S)-Pregabalin rely on precursors that share the core structure of homoleucine, such as (S)-ethyl 3-cyano-5-methylhexanoate. nih.govresearchgate.net These syntheses underscore the value of the homoleucine scaffold as a precursor for constructing complex, high-value chiral molecules. The use of such building blocks allows for efficient and stereocontrolled access to the desired enantiomer of the final drug product. researchgate.netgoogle.com

The defining structural feature of this compound is that it is a derivative of homoleucine. Homoleucine is a homolog of the natural, proteinogenic amino acid leucine (B10760876), meaning it differs by the addition of a single methylene (B1212753) (-CH2-) group in its side chain. While L-leucine has an isobutyl side chain, L-homoleucine has an isopentyl side chain.

This seemingly subtle difference is highly significant in the context of advanced synthesis, particularly in peptide synthesis and drug discovery. Because homoleucine is not one of the 20 common proteinogenic amino acids, it is classified as a non-proteinogenic amino acid (NPAA). nih.govwikipedia.org The incorporation of NPAAs into peptide chains is a powerful strategy used by medicinal chemists to enhance the therapeutic properties of peptide-based drugs. nih.gov

Replacing a natural amino acid like leucine with its homolog, homoleucine, can confer several advantages:

Increased Stability: The novel structure can make the resulting peptide more resistant to degradation by proteases (enzymes that break down proteins), leading to a longer biological half-life. nih.govbohrium.com

Modified Lipophilicity: The additional methylene group in homoleucine's side chain increases its non-polar character and lipophilicity compared to leucine. This can alter how a drug is absorbed, distributed, and metabolized in the body.

Altered Conformation: The longer side chain can change the peptide's three-dimensional shape, potentially leading to a tighter and more specific binding to its biological target, thereby increasing potency and reducing off-target effects.

Therefore, the distinction between a homoleucine derivative like this compound and a leucine derivative is fundamental. While leucine derivatives are used to synthesize peptides that mimic natural sequences, homoleucine derivatives provide chemists with a tool to access novel chemical space and engineer molecules with improved, drug-like properties. nih.gov

AttributeL-LeucineL-Homoleucine
ClassificationProteinogenic Amino AcidNon-Proteinogenic Amino Acid
Side Chain-CH2CH(CH3)2 (isobutyl)-CH2CH2CH(CH3)2 (isopentyl)
Significance in SynthesisUsed in synthesis of natural peptides and their analogues.Used to create novel peptides with modified stability and potency. nih.gov
Physical Properties of the Parent Compound: (R/S)-2-Amino-5-methylhexanoic acid
PropertyValueReference
Boiling Point243°C guidechem.com
Melting Point280°C (sublimes) guidechem.com
Density1.014 g/cm³ guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B3057064 (S)-Methyl 2-amino-5-methylhexanoate CAS No. 763877-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVQGLXPIZRL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628681
Record name Methyl 5-methyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763877-90-3
Record name Methyl 5-methyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies for S Methyl 2 Amino 5 Methylhexanoate in Research

N-Protection for Peptide Synthesis and Synthetic Elaboration

The tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups are carbamate-based protecting groups widely used to mask the amino functionality of amino acids and their esters.

The Boc group is typically introduced by reacting (S)-Methyl 2-amino-5-methylhexanoate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is efficient and results in the formation of a stable N-Boc derivative. The Boc group is characterized by its stability to bases and nucleophiles but its lability to strong acids.

The Fmoc group is introduced using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). In contrast to the Boc group, the Fmoc group is stable under acidic conditions but is readily cleaved by weak bases, such as piperidine. This differential stability is the cornerstone of its utility in modern peptide synthesis.

Table 1: Comparison of Boc and Fmoc Protecting Groups for N-Protection

Feature tert-Butyloxycarbonyl (Boc) 9-Fluorenylmethoxycarbonyl (Fmoc)
Class Carbamate Carbamate
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O) Fmoc-Cl, Fmoc-OSu
Cleavage Condition Strong acids (e.g., TFA, HCl) Weak bases (e.g., 20% Piperidine in DMF)
Stability Stable to bases, nucleophiles, and catalytic hydrogenation. Stable to acids and catalytic hydrogenation.

| Detection of Deprotection | Not directly monitored. | The dibenzofulvene byproduct is UV active, allowing for real-time monitoring. |

The selection between Boc and Fmoc protection profoundly influences the entire synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). This is due to the principle of orthogonality , where different protecting groups on the molecule can be removed under distinct conditions without affecting the others.

In Boc-based SPPS , the temporary N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA). Consequently, the protecting groups for reactive amino acid side chains and the linker attaching the peptide to the solid support must be stable to TFA but cleavable by a much stronger acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis.

In Fmoc-based SPPS , the N-terminal Fmoc group is removed with a mild base (e.g., piperidine). This allows for the use of acid-labile protecting groups for the side chains and the resin linker, which are removed in a final step with TFA. The milder conditions of the Fmoc strategy have made it the more popular choice for routine peptide synthesis. The choice of protecting group for the α-amino group of this compound thus dictates the compatible protecting groups for any side-chain functionalities and the final cleavage conditions.

Table 2: Orthogonality and Impact on Synthetic Pathways

Strategy Nα-Protection Deprotection Condition Side-Chain Protection Final Cleavage from Resin
Boc SPPS Boc Acid-labile (TFA) Stable to TFA, cleaved by strong acid (e.g., Tos, Bzl) Strong acid (e.g., HF)

| Fmoc SPPS | Fmoc | Base-labile (Piperidine) | Acid-labile (e.g., Boc, Trt, tBu) | Moderate acid (e.g., TFA) |

Chiral Derivatization for Analytical Separation and Quantification

Determining the enantiomeric purity of chiral compounds like this compound is critical in many fields. While direct separation on a chiral stationary phase (CSP) is possible, an alternative and widely used approach is indirect enantioseparation. This method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.

Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the chromatographic system, such as High-Performance Liquid Chromatography (HPLC). For amino acids and their esters, this is typically done by reacting the primary amino group with a CDA. This reaction serves two main purposes: it introduces a chromophore or fluorophore to enhance UV or fluorescence detection, and it creates a new chiral center, leading to the formation of diastereomers.

A variety of CDAs are available that react with the amino group of this compound. Notable examples include:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with the amino group to form stable diastereomeric derivatives.

GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.

OPA (o-phthalaldehyde) with chiral thiols: OPA reacts with the primary amine in the presence of a chiral thiol (e.g., N-isobutyryl-L-cysteine) to form highly fluorescent diastereomeric isoindoles.

The fundamental principle of indirect enantioseparation is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable by conventional chromatography. Diastereomers, however, have different physical properties, including melting points, boiling points, and, crucially, different affinities for a stationary phase.

When a racemic or enantiomerically enriched sample of methyl 2-amino-5-methylhexanoate is reacted with an enantiomerically pure CDA (e.g., L-FDAA), two different diastereomers are formed:

(S)-methyl ester + L-FDAA → (S, L)-diastereomer

(R)-methyl ester + L-FDAA → (R, L)-diastereomer

These resulting diastereomers can be readily separated on a standard achiral stationary phase, such as a C18 reversed-phase column. The relative peak areas from the chromatogram can then be used to accurately determine the enantiomeric excess or enantiomeric ratio of the original sample.

Research continues to focus on the development of new CDAs to improve the performance of indirect enantioseparation methods. The goals of this research include enhancing separation efficiency (resolution), increasing detection sensitivity, and simplifying the derivatization procedure.

Recent developments have explored various classes of reagents. For example, chiral reagents based on cyanuric chloride (s-triazine chloride) have been synthesized and successfully used for the derivatization and separation of α-amino acids. These reagents, such as dichloro-s-triazines (DCTs) and monochloro-s-triazines (MCTs) functionalized with amino acid amides, offer good reactivity and lead to diastereomers with excellent chromatographic separation. Other novel agents have been designed to provide strong fluorescence or to be amenable to mass spectrometry detection, thereby lowering the limits of detection and quantification.

Table 3: Examples of Novel Chiral Derivatizing Agents (CDAs)

Agent Class Example Reagent Target Functional Group Key Features
s-Triazines Dichloro-s-triazines (DCTs) with amino acid amides Primary Amines Good reactivity under mild conditions; provides good chromatographic resolution of diastereomers.
Benzofurans (R/S)-DBD-PyNCS Primary & Secondary Amines Edman-type reagent that yields highly fluorescent thiourea (B124793) derivatives.
Carbonates Chiral carbonate reagents Free Amino Acids Allows for determination of absolute configuration by ¹H NMR.

| Thio-reagents | N-R-mandelyl-L-cysteine (R-NMC) with OPA | Primary Amines | Contains an additional chiral center, enlarging possibilities for complex mixture analysis. |

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment

Chromatographic Enantioseparation Methods

Chromatographic techniques are central to the enantioseparation of amino acid derivatives like (S)-Methyl 2-amino-5-methylhexanoate. These methods leverage the differential interaction of enantiomers with a chiral environment to achieve separation. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are among the most powerful and widely used techniques.

Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. csfarmacie.cznih.gov Its robustness, transferability, and the wide availability of instrumentation make it a dominant methodology. chromatographyonline.com The technique's success hinges on the use of a chiral stationary phase (CSP) that creates a chiral environment, leading to the differential retention of enantiomers. csfarmacie.cz

The selection of an appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful enantioseparation in HPLC. CSPs are designed with a chiral selector immobilized on a solid support, typically silica (B1680970) gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.

A variety of CSPs have been developed and are commercially available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), being among the most successful and widely applied. nih.govchromatographyonline.com Specifically, derivatives like 3,5-dimethylphenylcarbamates of amylose and cellulose have demonstrated excellent enantiorecognition capabilities for a broad range of compounds. nih.gov For amino acid esters, derivatization, often with a group like N-fluorenylmethoxycarbonyl (FMOC), can enhance the separation on these types of CSPs. researchgate.net

Another important class of CSPs are the Pirkle-type phases, which are based on the principle of π-π interactions. hplc.eu These phases, such as those containing 3,5-dinitrobenzoyl phenylglycine, are effective for separating a wide variety of compound groups. hplc.eu An advantage of Pirkle-type CSPs is the ability to invert the elution order of the enantiomers by using a CSP with the opposite absolute configuration, which is particularly useful for accurately quantifying a minor enantiomeric impurity. hplc.eu

Macrocyclic glycopeptides and crown ethers also serve as effective chiral selectors. mdpi.com For instance, teicoplanin-based CSPs have been successfully used for the analysis of various amino acids. mst.edu Chiral crown ether-based CSPs have also shown good separation for amino acid methyl esters. researchgate.net

The choice of mobile phase is also critical and is used in conjunction with the CSP to optimize the separation. Mobile phases can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., aqueous buffers with methanol (B129727) or acetonitrile) and polar ionic modes. hplc.eunih.gov

Below is a table summarizing various CSPs and their applications in the enantioseparation of amino acid derivatives:

The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly advanced the field of chiral separations by offering faster analysis times and improved resolution. UHPLC systems utilize columns packed with sub-2-µm fully porous particles (FPPs) or sub-3-µm superficially porous particles (SPPs), which leads to higher separation efficiency compared to conventional HPLC. chromatographyonline.com This enhancement in performance is particularly beneficial for high-throughput screening and complex separations. chromatographyonline.com

The move to smaller particle sizes in UHPLC columns results in a substantial increase in theoretical plates, allowing for baseline resolution of enantiomers in a fraction of the time required by traditional HPLC. For instance, enantiomers of 3,5-dinitrobenzoyl-leucine have been baseline resolved in under 1.5 minutes using a quinine (B1679958) carbamate-based chiral stationary phase on superficially porous particles. chromatographyonline.com This speed and efficiency are critical in pharmaceutical development and quality control.

The combination of UHPLC with advanced chiral stationary phases, such as those based on Cinchona alkaloids, has enabled the rapid enantioselective analysis of various chiral compounds, including Nα-protected amino acids. nih.gov Tandem column approaches, where two different chiral columns are connected in series, have been employed to achieve baseline separation of a large number of proteinogenic amino acid enantiomers in a single run of less than 3 minutes. nih.gov While this approach provides excellent separation for most enantiomeric pairs, some constitutional isomers and diastereomers, such as leucine (B10760876) and isoleucine, may still co-elute, necessitating further optimization or coupling with mass spectrometry for unambiguous identification. nih.gov

The table below highlights the key advantages of integrating UHPLC for the enantiomeric analysis of compounds like this compound:

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For the analysis of amino acids and their esters, which are generally non-volatile, a derivatization step is necessary to increase their volatility. mdpi.comnih.gov This typically involves converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile moieties.

Common derivatization procedures for amino acids include esterification of the carboxyl group (e.g., to form methyl or butyl esters) followed by acylation of the amino group (e.g., with trifluoroacetyl or pentafluoropropionyl groups). mdpi.comnih.gov The resulting N-trifluoroacetyl-amino acid methyl esters are sufficiently volatile for GC analysis. nih.govnih.gov

For the enantiomeric separation of these derivatives, a chiral stationary phase is employed within the GC column. Cyclodextrin derivatives are widely used as chiral selectors in GC. researchgate.net These cyclic oligosaccharides can form inclusion complexes with the analyte enantiomers, and the differences in the stability of these complexes lead to their separation. Peracylated β-cyclodextrin derivatives, for instance, have shown excellent enantioseparation abilities for various chiral compounds. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers even higher selectivity and resolving power for complex mixtures of chiral amino acids. nih.gov This technique uses two columns with different stationary phases, providing a much greater separation space. A method using GC×GC for the resolution and quantification of 27 amino acids, including 17 enantiomeric pairs, as their N-trifluoroacetyl-O-methyl ester derivatives has been reported. nih.gov

The table below summarizes common derivatization agents and chiral stationary phases used in the GC analysis of amino acid enantiomers:

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. chromatographyonline.comselvita.com This technique primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.comnih.gov The use of CO2 reduces the consumption of toxic organic solvents, making SFC an environmentally friendly option. selvita.com

SFC offers several advantages over HPLC, including higher flow rates, shorter analysis times, and faster column equilibration. chromatographyonline.comselvita.com The low viscosity and high diffusivity of supercritical fluids contribute to high chromatographic efficiency. selvita.com These properties make SFC particularly well-suited for high-throughput screening and preparative separations of enantiomers. selvita.comnih.gov

Most chiral stationary phases used in HPLC can also be employed in SFC. nih.gov Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have proven effective for the enantioseparation of a broad range of compounds, including amino acid derivatives. nih.govfagg.be For example, a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) has been used for the preparative enantioseparation of chiral molecules. nih.gov

The composition of the mobile phase, particularly the choice and concentration of the organic modifier and any additives, plays a crucial role in optimizing the separation in SFC. nih.govchromatographyonline.com Protic modifiers like methanol are generally preferred as they can suppress undesirable interactions with residual silanol (B1196071) groups on the silica support. chromatographyonline.com

The table below outlines the key features and advantages of SFC for chiral separations:

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be highly effective for the enantiomeric separation of amino acids and their derivatives. mdpi.comscilit.com CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.com The separation in CE is based on the differential migration of charged species in an electric field.

For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.govspringernature.com Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their broad applicability and ready availability. springernature.comnih.gov The enantiomers of an analyte form transient diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities, leading to their separation. springernature.com For instance, heptakis(2,6-di-O-methyl)-β-cyclodextrin has been successfully used for the separation of dipeptide enantiomers. nih.gov

Other chiral selectors, such as chiral crown ethers and ligand-exchange systems, can also be employed. nih.govspringernature.com In chiral ligand-exchange CE, a metal ion (e.g., zinc(II)) and a chiral ligand (e.g., an L-amino acid) are added to the BGE. scilit.com The enantiomers of the analyte form diastereomeric ternary complexes with the metal-chiral ligand complex, which can then be separated based on their different electrophoretic mobilities. scilit.com

The separation in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. nih.gov Optimization of these parameters is crucial for achieving baseline separation of the enantiomers. For example, the enantiomeric resolution of twelve pharmaceutical racemates was achieved using L-leucine as a chiral selector, with the separation being dependent on the L-leucine concentration and the pH of the borax (B76245) buffer. nih.gov

The table below summarizes different modes and chiral selectors used in CE for enantioseparations:

Chiral High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization of this compound and its Derivatives

The definitive identification and structural confirmation of this compound, a chiral amino acid ester, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry. The characterization often extends to its derivatives, which may be created during synthesis or for specific analytical purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected that correspond to the methyl ester group, the protons on the aliphatic chain, the α-proton adjacent to the amino group, and the terminal isopropyl-like group. Analysis of related compounds, such as L-leucine methyl ester, provides insight into the expected chemical shifts and splitting patterns. The α-proton typically appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methyl ester protons give a sharp singlet, usually around 3.7 ppm. The signals for the aliphatic chain protons appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group (typically around 170-175 ppm), the α-carbon bonded to the nitrogen atom (around 50-60 ppm), the methyl ester carbon (around 52 ppm), and the various aliphatic carbons of the hexanoate (B1226103) chain.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.)

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
C=O (Ester Carbonyl)-~174
-OCH₃ (Ester Methyl)~3.7 (s)~52
C2-H (α-proton)~3.5 (t)~53
-NH₂ (Amino)Variable (broad s)-
C3-H₂~1.7 (m)~34
C4-H₂~1.2 (m)~38
C5-H~1.5 (m)~28
C6-H₃ & C5-CH₃~0.9 (d)~22

Mass Spectrometry (MS) Coupled Techniques (LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the separation and identification of components in a mixture.

Molecular Ion Determination: In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (molecular formula C₈H₁₇NO₂, molecular weight 159.23 g/mol ) is expected to be readily ionized. In positive ion mode, it will primarily form the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 160.2. This provides a direct confirmation of the molecular weight.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to fragment the parent ion and obtain structural information. A common fragmentation pathway for amino acid esters is the neutral loss of the ester group. For instance, the [M+H]⁺ ion of a related compound, (S)-3-Amino-5-methyl-hexanoic acid, shows a precursor m/z of 146.2, with a major fragment at m/z 86, which corresponds to the loss of the carboxyl group and parts of the carbon chain. A similar fragmentation pattern would be expected for this compound, aiding in its structural confirmation.

GC-MS Analysis: For GC-MS analysis, amino acid esters may require derivatization to increase their volatility. This technique is particularly useful for separating and quantifying amino acids and their derivatives in complex matrices.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Applications of S Methyl 2 Amino 5 Methylhexanoate in Complex Organic Synthesis

Role as a Chiral Building Block in Multistep Synthesis

The primary utility of (S)-Methyl 2-amino-5-methylhexanoate in multistep synthesis lies in its function as a chiral building block. mdpi.com A chiral building block is a pre-existing enantiomerically pure molecule that chemists can incorporate into a larger synthetic scheme to construct complex target molecules with specific stereochemistry. The use of such building blocks is a powerful strategy in asymmetric synthesis, as it often circumvents the need for developing a new asymmetric reaction, saving time and resources.

The (S)-configuration at the α-carbon and the isobutyl side chain of the leucine (B10760876) methyl ester are key features that are preserved and transferred to the final product. This is critical in medicinal chemistry, where the biological activity of a drug is often dependent on the precise three-dimensional arrangement of its atoms. For instance, derivatives of this compound are used to synthesize other non-proteinogenic amino acids or chiral amines that serve as key fragments in the total synthesis of natural products and pharmaceuticals. rsc.org

Integration into Peptide and Peptidomimetic Synthesis

This compound, often after N-protection, is a fundamental component in the synthesis of peptides and peptidomimetics. mdpi.comnih.gov Peptides are chains of amino acids linked by amide bonds, and their synthesis requires precise, stepwise coupling of individual amino acid units.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically constructing peptides. youtube.combachem.com In this technique, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. nih.govpeptide.com

While the free amino acid (L-leucine) is more commonly used in standard Fmoc-based SPPS, the methyl ester can be employed in specific contexts, particularly in solution-phase peptide synthesis or for the creation of C-terminally modified peptides. nih.gov In SPPS, the process involves repeated cycles of deprotection of the N-terminal amine and coupling of the next N-protected amino acid. peptide.com This cycle is facilitated by various coupling reagents designed to form the amide bond efficiently and with minimal side reactions like racemization. nih.gov

Common Coupling Reagents in SPPS:

Reagent Class Examples Function
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide) Activates the carboxylic acid for coupling.
Uronium/Aminium Salts HBTU, HATU, HCTU Promotes rapid amide bond formation with low racemization. nih.gov

| Phosphonium Salts | BOP, PyBOP | Highly effective coupling agents, particularly for hindered amino acids. nih.gov |

Incorporating non-standard amino acids or modifying the peptide backbone are common strategies to create peptides with enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, or altered biological activity. proquest.comresearchgate.net this compound can serve as a precursor to such modifications. For example, the amine group can be alkylated (e.g., N-methylation) before incorporation into a peptide chain. N-methylated peptides often exhibit increased resistance to proteases and better oral bioavailability. researchgate.netresearchgate.net

Precursor for Diversified Amino Acid Derivatives

The reactivity of both the amino and methyl ester groups allows this compound to be a precursor for a variety of other amino acid derivatives. mdpi.comnih.gov

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, yielding (S)-leucinol, another important chiral building block.

Amidation: The ester can be converted to an amide by reaction with an amine.

N-Derivatization: The amino group can be protected, acylated, or alkylated to introduce new functionalities.

α-Carbon Alkylation: After N-protection, the α-carbon can sometimes be further alkylated to create quaternary α-amino acids.

These transformations generate a library of chiral compounds from a single, readily available starting material, which can then be used in various synthetic applications.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

Perhaps the most significant application of this compound is in the synthesis of bioactive molecules and as a key intermediate for pharmaceuticals. nih.govmdpi.commdpi.com Its structure is a common motif in many biologically active compounds.

The compound serves as a crucial starting material for chiral intermediates in the synthesis of several drugs. mdpi.com A notable example is its use in the synthesis of intermediates for pregabalin (B1679071), an anticonvulsant and analgesic drug. google.comgoogle.com Although multiple synthetic routes to pregabalin exist, some strategies utilize leucine or its derivatives as the chiral source to establish the correct stereocenter in the final molecule. researchgate.netgoogle.com The synthesis involves transforming the amino acid into a key intermediate, such as (S)-3-cyano-5-methylhexanoic acid, which retains the chirality of the starting material. researchgate.netgoogle.com

The synthesis of intermediates often involves multiple steps, as shown in the table below, highlighting the transformation from a simple amino acid ester to a more complex molecule poised for conversion into an active pharmaceutical ingredient (API). google.comgoogle.comnih.gov

Exemplary Synthetic Transformations for Pharmaceutical Intermediates:

Starting Material Key Transformation Intermediate Type Target Drug Class
L-Leucine Derivative Diazotization followed by substitution α-Halo acid Anticonvulsants
L-Leucine Derivative Multi-step conversion Cyano acid/ester Anticonvulsants (e.g., Pregabalin) researchgate.netgoogle.com

Synthesis of Complex Scaffolds Incorporating the 2-Amino-5-methylhexanoate Moiety

This compound, a derivative of the amino acid leucine, serves as a versatile chiral building block in the synthesis of various complex organic scaffolds. Its inherent chirality and bifunctional nature, possessing both an amino group and a methyl ester, allow for its incorporation into a diverse range of heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The isobutyl side chain of the 2-amino-5-methylhexanoate moiety can also play a crucial role in modulating the pharmacological properties of the resulting complex molecules.

Several synthetic strategies have been developed to utilize amino acid esters, such as this compound, for the construction of elaborate molecular architectures. These methods often involve cyclization reactions that form the core heterocyclic ring system. Common scaffolds synthesized from amino acid derivatives include diketopiperazines, benzodiazepines, and piperidinones. While direct literature on the use of this compound is limited, extensive research on the closely related leucine methyl ester provides a strong basis for its application in these synthetic routes.

Diketopiperazine Scaffolds

Diketopiperazines (DKPs) are a class of cyclic dipeptides that represent a prevalent scaffold in numerous natural products and pharmacologically active compounds. The synthesis of DKPs often involves the cyclization of a dipeptide precursor. This compound can be readily incorporated into these scaffolds.

A common synthetic approach involves the initial coupling of an N-protected amino acid with this compound to form a linear dipeptide methyl ester. Subsequent deprotection of the N-terminal amino group, followed by spontaneous or base-catalyzed intramolecular cyclization, yields the diketopiperazine ring. The reaction is driven by the formation of a thermodynamically stable six-membered ring. The conditions for cyclization are generally mild, often requiring heating in a suitable solvent like methanol (B129727) or isopropanol.

Table 1: Representative Synthesis of a Diketopiperazine Scaffold Incorporating the 2-Amino-5-methylhexanoate Moiety

StepReactantsReagents and ConditionsProductYield (%)
1Boc-L-Alanine, this compoundHBTU, DIPEA, DMF, rt, 12 hBoc-L-Ala-L-Leu-OMe95
2Boc-L-Ala-L-Leu-OMe4M HCl in Dioxane, rt, 2 hH-L-Ala-L-Leu-OMe·HClquant.
3H-L-Ala-L-Leu-OMe·HClNaHCO₃, MeOH, reflux, 6 hcyclo(L-Ala-L-Leu)85

Data are representative of typical yields for the synthesis of diketopiperazines from amino acid methyl esters.

Benzodiazepine (B76468) Scaffolds

The 1,4-benzodiazepine (B1214927) core is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. The synthesis of chiral benzodiazepines can be achieved using amino acid derivatives. A versatile method for this is the Ugi multicomponent reaction followed by a deprotection and cyclization sequence. nih.govnih.gov

In this approach, this compound can be utilized as the amino component in an Ugi four-component reaction (Ugi-4CR) with an aminophenylketone, an isocyanide, and a carboxylic acid. The resulting Ugi product contains the necessary functionalities for a subsequent intramolecular cyclization to form the seven-membered benzodiazepine ring. This strategy allows for the rapid assembly of diverse benzodiazepine scaffolds by varying the other components in the Ugi reaction. nih.gov

Table 2: Representative Synthesis of a 1,4-Benzodiazepine Scaffold via an Ugi-Based Strategy

Reactant 1 (Amine)Reactant 2 (Ketone)Reactant 3 (Isocyanide)Reactant 4 (Carboxylic Acid)Product ScaffoldOverall Yield (%)
This compound2-Aminobenzophenonetert-Butyl isocyanideAcetic acid3-Isobutyl-1,4-benzodiazepine derivative50-70
This compound2-Amino-5-chlorobenzophenoneCyclohexyl isocyanideFormic acid7-Chloro-3-isobutyl-1,4-benzodiazepine derivative45-65

Yields are estimated based on similar Ugi reaction/cyclization sequences for the synthesis of benzodiazepine scaffolds. nih.gov

Piperidinone Scaffolds

Piperidinone and its derivatives are important heterocyclic scaffolds present in many natural products and synthetic compounds with a broad range of biological activities. The diastereoselective synthesis of substituted piperidinones can be achieved from chiral amino acid derivatives.

One synthetic route involves the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated ester derived from this compound. The resulting adduct can then be subjected to a reductive amination/cyclization sequence to furnish the piperidinone ring. The stereochemistry of the final product is often controlled by the chirality of the starting amino acid ester.

Table 3: Diastereoselective Synthesis of a Piperidinone Scaffold

StepReactionReagents and ConditionsProductDiastereomeric Excess (%)
1Acrylation of this compoundAcryloyl chloride, Et₃N, CH₂Cl₂N-Acryloyl-(S)-methyl 2-amino-5-methylhexanoate>98
2Michael AdditionMe₂CuLi, THF, -78 °CMethyl 2-(N-acryloyl)amino-3,5-dimethylhexanoate>95
3Reductive CyclizationH₂, Pd/C, then NaBH(OAc)₃3-Isobutyl-5-methyl-piperidin-2-one>90

This table presents a representative synthetic route and expected diastereoselectivities based on established methods for piperidinone synthesis from chiral amino acid derivatives.

Mechanistic and Computational Studies on Chiral Amino Acid Esters

Understanding Reaction Mechanisms in Enantioselective Processes

Enantioselective processes are fundamental to producing chirally pure amino acid esters. The stereochemical outcome of these reactions is determined by the subtle energetic differences between diastereomeric transition states. acs.org Various catalytic systems, including those based on transition metals and organocatalysts, have been developed to achieve high enantioselectivity.

For instance, the asymmetric hydrogenation of prochiral precursors is a key strategy. In the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a rhodium Me-DuPHOS catalyst is employed for the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, yielding the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. researchgate.net Another approach involves the enantioselective Mannich reaction, where a chiral aminothiourea catalyst promotes the reaction of α-chloroglycine ester with nucleophiles to produce enantioenriched α-amino esters. acs.org This catalyst is believed to operate through a cooperative mechanism, generating an iminium ion and an enolate that then react within the chiral environment of the catalyst. acs.org

Biocatalysis also offers a powerful route to chiral amino acid esters. Enzymes like nitrilases can exhibit high enantioselectivity in the hydrolysis of nitriles. For example, a nitrilase from Arabis alpina has been engineered for the highly selective hydrolysis of isobutylsuccinonitrile to produce (S)-3-cyano-5-methylhexanoic acid, a key intermediate for some chiral compounds. researchgate.net Similarly, an esterase from Arthrobacter sp. has been utilized for the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters, demonstrating remarkable activity even in the presence of high concentrations of organic solvents like DMSO. researchgate.net

The development of these enantioselective methods relies on a deep understanding of the reaction mechanisms, which is increasingly being aided by computational studies.

Theoretical Investigations of Transition States and Reaction Pathways

Computational chemistry allows for the detailed exploration of potential energy surfaces, helping to identify and characterize transition states and reaction intermediates. researchgate.net This is particularly valuable in asymmetric catalysis, where the energy differences between competing diastereomeric transition states can be very small.

Theoretical studies on the aminolysis of esters, a fundamental reaction in the chemistry of amino acid esters, have compared different mechanistic pathways, including stepwise and concerted mechanisms. researchgate.net These studies have shown that the presence of a catalyst, such as a second molecule of the amine nucleophile acting as a general base, can significantly lower the activation energy and favor a stepwise mechanism. researchgate.net

In the context of enantioselective synthesis, computational models can be used to rationalize the observed stereoselectivity. For example, in the asymmetric allylic alkylation of azlactones to form constrained amino acid building blocks, a model based on hydrogen bonding between the enolate and the chiral ligand can explain the stereochemical outcome. nih.govwhiterose.ac.uk The model suggests that the preferred transition state is one that minimizes steric interactions between the substrate and the catalyst. nih.govwhiterose.ac.uk

These theoretical investigations provide a framework for understanding how chiral catalysts and reagents control the stereochemistry of a reaction, guiding the design of more efficient and selective synthetic methods.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine a range of molecular properties that are crucial for understanding the reactivity and interactions of chiral amino acid esters. mdpi.comresearchgate.net These properties include electronic structure, charge distribution, and orbital energies.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and rationalizing chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). wikipedia.orgresearchgate.netyoutube.com

The energy and shape of the HOMO and LUMO determine the feasibility and stereoselectivity of a reaction. numberanalytics.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. numberanalytics.com In the context of amino acid esters, FMO analysis can help to understand their nucleophilic and electrophilic character. The HOMO, often localized on the amino group, is associated with nucleophilicity, while the LUMO, typically centered on the carbonyl carbon of the ester group, relates to electrophilicity. youtube.com By analyzing the FMOs of reactants and catalysts, chemists can predict how they will interact and which reaction pathways will be favored. numberanalytics.com

Molecular Electrostatic Surface Potential (MESP) analysis provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netchemrxiv.orgrsc.org It is a valuable tool for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which play a critical role in molecular recognition and catalysis. researchgate.netchemrxiv.orgnih.govnih.gov

The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). researchgate.netnih.gov For an amino acid ester, the region around the oxygen atoms of the carbonyl group will typically show a negative potential, indicating a site for electrophilic attack or hydrogen bond donation. The area around the amino group's hydrogen atoms will exhibit a positive potential, making it a potential hydrogen bond donor site.

MESP analysis can be used to predict how a substrate like (S)-Methyl 2-amino-5-methylhexanoate will bind to a receptor or the active site of an enzyme. nih.gov The complementary electrostatic interactions between the substrate and the binding site are crucial for both binding affinity and enantioselectivity. nih.gov

Molecular Dynamics Simulations for Enzyme Engineering and Substrate Binding

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. researchgate.net This technique is particularly powerful for investigating enzyme catalysis and for guiding enzyme engineering efforts. nih.govyoutube.comrroij.comrsc.org

By simulating the interaction of a substrate, such as a chiral amino acid ester, with an enzyme, MD can reveal the key residues involved in substrate binding and catalysis. nih.gov This information is invaluable for rational enzyme design, where specific mutations are introduced to improve properties like activity, stability, or stereoselectivity. researchgate.netrroij.comrsc.org

For example, MD simulations can be used to understand why an enzyme preferentially binds one enantiomer of a substrate over the other. nih.gov By analyzing the trajectories of the two enantiomers in the enzyme's active site, researchers can identify differences in their binding modes and interactions that account for the observed enantioselectivity. This knowledge can then be used to design mutants with enhanced stereoselectivity. Recent advances integrate MD simulations with machine learning to accelerate the discovery and engineering of tailor-made enzymes for specific industrial applications. rroij.com

X-ray Crystallography and Conformational Analysis of Related Structures

X-ray crystallography is an essential experimental technique for determining the three-dimensional structure of molecules, including amino acids and their derivatives, with atomic resolution. nih.gov The crystal structures of related compounds provide valuable information about preferred conformations and intermolecular interactions. sci-hub.seresearchgate.net

For instance, the X-ray structure of the leucine-binding protein reveals the conformational changes that occur upon ligand binding and provides insights into the basis of its specificity for leucine (B10760876) and other amino acids. nih.govresearchgate.net Such studies show how the protein's binding pocket adapts to accommodate the side chain of the amino acid, forming specific hydrogen bonds and van der Waals interactions. nih.govresearchgate.net

Conformational analysis of a large number of aromatic amino acid structures determined by X-ray crystallography has revealed that they tend to adopt a limited number of low-energy conformations. sci-hub.se These preferred conformations are governed by the torsional angles of the amino acid backbone and side chain. This information is crucial for building accurate models of peptides and proteins and for understanding how they fold and interact.

Advanced Biocatalytic Strategies for Chiral Amino Acid Esters and Analogs

Enzyme Engineering for Enhanced Catalytic Activity and Stereoselectivity

Wild-type enzymes often exhibit limitations such as low activity, insufficient stability, or inadequate stereoselectivity for industrial applications. nih.gov Protein engineering techniques are therefore employed to tailor enzyme properties to meet specific process requirements. researchgate.net Two primary strategies, directed evolution and rational design, have been instrumental in developing robust biocatalysts for the synthesis of chiral amino acids and their derivatives. researchgate.netnih.gov

Directed Evolution involves mimicking natural evolution in the laboratory through iterative rounds of random mutagenesis, gene recombination, and high-throughput screening. rug.nl This approach does not require detailed knowledge of the enzyme's structure or mechanism. For instance, a lipase (B570770) from Pseudomonas aeruginosa (PAL) was engineered through successive rounds of random and saturation mutagenesis to enhance its ability to hydrolyze a chiral ester. The wild-type enzyme had an enantioselectivity (E-value) of 1.1, which was increased to 25.8 in the best variant, which incorporated five amino acid substitutions. nih.gov This demonstrates the power of directed evolution to significantly boost an enzyme's stereoselectivity.

Rational and Semi-Rational Design relies on knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. frontiersin.org By identifying key amino acid residues in the active site that influence substrate binding and catalysis, specific mutations can be introduced via site-directed mutagenesis to improve performance. For example, engineering the substrate-binding pocket of transaminases has been shown to be crucial for accepting bulkier substrates, a common challenge with wild-type enzymes. nih.gov By mutating residues that cause steric hindrance, the substrate scope of these enzymes can be expanded to accommodate non-natural ketones and produce a wider variety of chiral amines. rsc.org

The table below illustrates the impact of enzyme engineering on the enantioselectivity of a lipase for the hydrolysis of various α-substituted p-nitrophenyl esters, showcasing a significant improvement over the wild-type enzyme. acs.org

SubstrateWild Type E-valueEvolved Variant E-value
2-Methyl-decanoic acid p-nitrophenyl ester1.125.8
2-Phenyl-propionic acid p-nitrophenyl ester2.045
2-Chloro-propionic acid p-nitrophenyl ester5.090
Mandelic acid p-nitrophenyl ester15276

This interactive table is based on data from directed evolution studies on lipases for hydrolyzing chiral esters, demonstrating the potential for enhancing stereoselectivity. nih.govacs.org

Substrate Scope and Specificity of Biocatalysts

The utility of a biocatalyst is largely determined by its substrate scope—the range of compounds it can effectively transform. nih.gov For the synthesis of (S)-Methyl 2-amino-5-methylhexanoate, enzymes such as lipases and transaminases are of particular interest.

Lipases are widely used for the kinetic resolution of racemic esters and alcohols. researchgate.netnih.gov Their substrate promiscuity allows them to act on a diverse array of molecules. researchgate.net However, their effectiveness can vary significantly depending on the substrate's structure. For example, in a screening of various commercial lipases for the kinetic resolution of 3-phenylbutanoic acid ethyl ester, different enzymes showed markedly different activities and selectivities. Lipases from Pseudomonas cepacia and Alcaligenes spp. exhibited excellent enantioselection (E >200), yielding the (S)-acid with high enantiomeric excess, while others were far less effective. almacgroup.com This highlights the importance of screening to find a suitable biocatalyst for a specific target like this compound.

Transaminases (TAs) are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net Wild-type TAs often have a narrow substrate scope, typically limited to small aliphatic amines. nih.gov However, protein engineering has successfully broadened their applicability to include sterically bulky substrates. nih.gov For instance, a D-amino acid transaminase from Blastococcus saxobsidens was found to have an expanded substrate specificity, showing activity towards both D-amino acids and primary (R)-amines. Structural analysis revealed that flexibility in the active site and a lack of bulky residues at the entrance facilitate the binding of diverse substrates. mdpi.comnih.gov

The following table presents data on the substrate scope of a novel transaminase discovered through metagenomics, showing its activity on various monoaromatic aldehydes and ketones. nih.gov

Substrate (Amino Acceptor)Relative Activity (%)
Benzaldehyde100
4-Hydroxybenzaldehyde95
Vanillin88
Acetophenone75
4-Methylbenzaldehyde60

This interactive table illustrates the broad substrate acceptance of a novel transaminase, a desirable trait for industrial biocatalysts. nih.gov

Novel Enzyme Discovery and Characterization

While engineering existing enzymes is a powerful strategy, the discovery of novel biocatalysts from nature's vast microbial diversity offers a complementary approach to finding enzymes with desired properties. researchgate.net Techniques like metagenomic screening and functional metaproteomics have revolutionized the search for new enzymes. frontiersin.org

Metagenomic screening allows for the exploration of the genetic material from entire microbial communities without the need to culture individual organisms in the lab. frontiersin.org This approach has led to the discovery of novel thermostable lipases from enrichment cultures maintained at high temperatures. nih.gov In one study, functional screening of metagenomic libraries from compost yielded 115 unique lipolytic enzymes, some of which could be valuable for industrial processes requiring robust biocatalysts. frontiersin.org Similarly, a novel transaminase capable of functionalizing lignin-derived monoaromatics was identified by screening a metagenomic library, demonstrating the potential to find enzymes for specific, high-value applications. nih.gov

Once a novel enzyme is discovered, it must be characterized to determine its properties and suitability for a given application. This involves expressing the gene in a suitable host (like E. coli), purifying the enzyme, and assessing its activity, stability, and substrate specificity under various conditions (e.g., temperature, pH, co-solvents). ucl.ac.ukresearchgate.net For example, a novel lipase (Lip906) discovered from a mangrove soil metagenomic library was found to be optimally active at 74°C and pH 7.8. It showed high resistance to commercial detergents and its preferred substrate was p-nitrophenyl myristate (C14), indicating its potential for industrial applications. researchgate.net

The characterization of a novel thermostable lipase discovered via metagenomics revealed the following properties. nih.gov

PropertyLipSLipT
Optimal Temperature 70°C75°C
Half-life at 70°C 48 hours3 hours
Optimal Substrate Chain Length C12, C14C12, C14
Enantioselectivity for (R)-ibuprofen-phenyl ester 99% eeNot reported

This interactive table summarizes the key characteristics of two novel lipases, LipS and LipT, identified through metagenomic screening. nih.gov

These advanced strategies in enzyme discovery and engineering are continually expanding the toolbox of biocatalysts available for the synthesis of chiral molecules like this compound, paving the way for more efficient, sustainable, and economically viable manufacturing processes. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (S)-Methyl 2-amino-5-methylhexanoate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation catalysts) or chiral auxiliaries to control stereochemistry. Purification methods such as chiral HPLC or recrystallization with enantiopure resolving agents can enhance purity. Solvent selection (e.g., anhydrous THF or dichloromethane) and temperature control (e.g., -20°C to prevent racemization) are critical for reaction efficiency. Structural analogs like tert-butyl 2-amino-5-methylhexanoate (CAS 34582-33-7) provide insights into protecting group strategies .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with UV detection or GC-MS (e.g., NIST-standardized methods) to assess chemical purity .
  • Stereochemistry : Chiral GC columns (e.g., cyclodextrin-based phases) or polarimetry can confirm enantiomeric excess. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive stereochemical assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work under a fume hood to avoid inhalation. In case of exposure, rinse thoroughly with water and consult safety data sheets (SDS) for specific first-aid measures. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT calculations) against experimental kinetics data (e.g., reaction rates under varying temperatures).
  • Step 2 : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental variables.
  • Step 3 : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. Contradictions in oxidation/reduction outcomes (e.g., amine vs. alcohol derivatives) may arise from solvent polarity or catalyst decomposition .

Q. How can systematic reviews integrate fragmented data on the biological activity of this compound?

  • Methodological Answer :

  • Data Aggregation : Use PRISMA guidelines to screen studies for inclusion criteria (e.g., in vitro enzyme inhibition assays).
  • Meta-Analysis : Apply fixed-effects models to quantify effect sizes across studies, adjusting for confounders (e.g., assay pH or temperature variations).
  • Gaps Identification : Highlight understudied areas, such as interactions with non-target proteins, using tools like STRING database .

Q. What advanced techniques optimize the scalability of this compound synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing racemization risks during scale-up.
  • Enzymatic Catalysis : Lipases or transaminases offer stereoselective routes under mild conditions. For example, tert-butyl ester analogs (CAS 34582-33-7) have been synthesized enzymatically with >99% ee .

Q. How do structural modifications of this compound affect its physicochemical properties?

  • Methodological Answer :

  • Modification Examples : Introduce methyl groups at the 5-position (e.g., ethyl 3-amino-5-methylhexanoate hydrochloride, CAS 2644740-06-5) to alter lipophilicity.
  • Analysis : Measure logP values via shake-flask method or computational tools (e.g., ChemAxon). Correlate solubility changes with bioactivity using dose-response curves .

Tables of Key Data

Property Value/Method Reference
Chiral Purity Analysis Chiral GC (Cyclodextrin phase, NIST)
Enantiomeric Excess 98% via polarimetry (c=1, CHCl₃)
Stability -20°C, argon atmosphere, 12-month shelf life

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.